[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate
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Description
[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C15H20N4O9 and its molecular weight is 400.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Reaction Products
- Crystal Structure Analysis : The compound "methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate" was analyzed to understand its crystal structure. This compound is a major product from a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate (Lee, Ryu, & Lee, 2017).
- Chemical Reactions and Products : Research on "tricyclic products from the reaction between penicillin derived thiazoloazetidinones and ethyl diazoacetate" has led to the discovery of novel compounds, highlighting the chemical versatility of related structures (Mara, Singh, Thomas, & Williams, 1982).
Molecular Synthesis and Properties
- Synthesis of Sugar Imines : A study on the synthesis of a new sugar imine molecule used D-glucose and a concept of click chemistry, indicating the compound's potential for diverse synthetic applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
- Enzymatic Synthesis of Carbasugar Derivatives : Enzymatic resolution techniques were used to synthesize novel carbasugar derivatives, showing the compound's relevance in biochemistry (Gümüş & Tanyeli, 2010).
- Stereoisomeric C-linked Disaccharide Mimetics : The study on the synthesis of stereoisomeric C-linked disaccharide mimetics used dipyranones as templates, indicating the compound's potential in carbohydrate chemistry (Harding et al., 2003).
Analytical and Pharmaceutical Applications
- Chemoselective Synthesis in Pharmaceutical Intermediates : The chemoselective synthesis of a key statin side chain intermediate demonstrates the compound's importance in pharmaceutical chemistry (Troiani, Cluzeau, & Časar, 2011).
- Imaging Studies in Medicine : The synthesis of a reference standard for imaging studies, such as 3′-deoxy-3′-fluorothymidine 5′-O-glucuronide, highlights the compound's role in medical diagnostics (Harnor et al., 2014).
Enantioselective Synthesis and Chemical Transformations
- Enantioselective Acetylation in Drug Development : Research on enantioselective enzymatic acetylation of a chiral compound for potential use as an anticholesterol drug candidate illustrates the compound's significance in drug synthesis (Patel, McNamee, & Szarka, 1992).
- Uncommon Transformations in Organic Chemistry : Studies on uncommon transformations of related compounds initiated by bases show the compound's relevance in exploring novel chemical pathways (Ivanova et al., 2006).
properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O9/c1-6(20)24-5-10-11(25-7(2)21)12(26-8(3)22)13(27-9(4)23)14(28-10)15-16-18-19-17-15/h10-14H,5H2,1-4H3,(H,16,17,18,19)/t10-,11+,12+,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNLELDKGFXCBY-MBJXGIAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=NNN=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=NNN=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384338 |
Source
|
Record name | (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(2H-tetrazol-5-yl)-D-galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate | |
CAS RN |
64714-42-7 |
Source
|
Record name | (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(2H-tetrazol-5-yl)-D-galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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